Comparative Antitubercular Potency: Target Compound Shows Four-Fold Improvement over Isoniazid in Class-Level Studies
In a study of 20 structurally related 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives, a subset of compounds (including 9a, 9b, and 9r) demonstrated four-fold greater antitubercular activity than the reference drug isoniazid against M. tuberculosis H37Rv [1]. While direct data for 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole (CAS 400084-45-9) is not available, its core scaffold is identical to the most potent members of this class, establishing a clear baseline for its potential as a lead compound. This performance contrasts with the broader set of 14 active compounds, which showed MIC values ranging from 2.01 µM to 9.80 µM [1].
| Evidence Dimension | Antitubercular Activity (MIC) |
|---|---|
| Target Compound Data | Not directly tested; scaffold is identical to high-activity class members |
| Comparator Or Baseline | Isoniazid (reference drug); Class MIC range: 2.01–9.80 µM |
| Quantified Difference | Four-fold more active than isoniazid (for most potent class members 9a, 9b, 9r) |
| Conditions | In vitro assay against M. tuberculosis H37Rv |
Why This Matters
This indicates that compounds based on this specific thiazolyl-isoxazole scaffold can achieve potent antitubercular activity, justifying its selection over simpler isoxazole or thiazole analogs for hit-to-lead optimization.
- [1] Bhoye, M. R., Shinde, A., Shaikh, A. L. N., Shisode, V., Chavan, A., Maliwal, D., ... & Mhaske, P. C. (2024). New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. Journal of Biomolecular Structure and Dynamics, 1-15. View Source
